molecular formula C6H13ClN2O B14891767 (5R)-5-Amino-1-methyl-piperidin-2-one diHCl

(5R)-5-Amino-1-methyl-piperidin-2-one diHCl

Cat. No.: B14891767
M. Wt: 164.63 g/mol
InChI Key: JZSNGORVKPJBMJ-NUBCRITNSA-N
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Description

(5R)-5-Amino-1-methyl-piperidin-2-one dihydrochloride is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group and a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-Amino-1-methyl-piperidin-2-one dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon.

    Steps: The process may involve multiple steps, including the protection of functional groups, formation of the piperidinone ring, and subsequent deprotection and purification steps.

Industrial Production Methods

In an industrial setting, the production of (5R)-5-Amino-1-methyl-piperidin-2-one dihydrochloride may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures is essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-Amino-1-methyl-piperidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidinone derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(5R)-5-Amino-1-methyl-piperidin-2-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (5R)-5-Amino-1-methyl-piperidin-2-one dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds are also used in medicinal chemistry and have similar functional groups.

    5,6-Dihydro-1H-pyridin-2-ones: These compounds share structural similarities and are studied for their biological activities.

Uniqueness

(5R)-5-Amino-1-methyl-piperidin-2-one dihydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a piperidinone ring. This combination of features makes it a valuable compound for various research applications, particularly in the development of new drugs and chemical processes.

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

(5R)-5-amino-1-methylpiperidin-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-8-4-5(7)2-3-6(8)9;/h5H,2-4,7H2,1H3;1H/t5-;/m1./s1

InChI Key

JZSNGORVKPJBMJ-NUBCRITNSA-N

Isomeric SMILES

CN1C[C@@H](CCC1=O)N.Cl

Canonical SMILES

CN1CC(CCC1=O)N.Cl

Origin of Product

United States

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